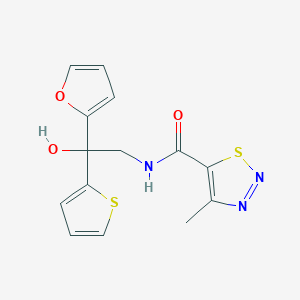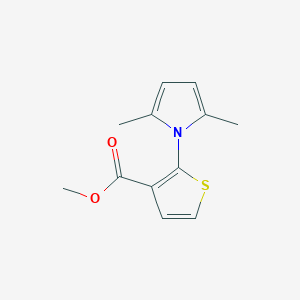
methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Properties
Researchers have synthesized novel derivatives of pyrrole compounds, including those related to methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate, to evaluate their in vitro antimicrobial activities. The studies showed that these compounds exhibit significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of methoxy groups in the structure has been found to increase the antimicrobial activity, suggesting these compounds as promising templates for new antimicrobial agents (Hublikar et al., 2019).
Synthesis and Characterization
- Cycloadditions to Pyrrolo and Pyrazolo Thiazoles : The behavior of pyrrolo[1,2-c]thiazole in cycloaddition reactions with electron-deficient alkenes and alkynes has been explored, demonstrating its utility in synthetic organic chemistry (Sutcliffe et al., 2000).
- One Pot Synthesis of Tetrasubstituted Thiophenes : A one-pot synthesis strategy for tetrasubstituted thiophenes has been developed, showcasing the versatility of these compounds in constructing complex organic structures (Sahu et al., 2015).
Materials Science Applications
- Electrochromic Devices : The synthesis of polymers derived from pyrrole and their application in electrochromic devices have been investigated. These materials exhibit promising properties for use in smart windows and display technologies (Variş et al., 2006).
- Metal-Organic Frameworks (MOFs) : The functionalization of microporous lanthanide-based MOFs with dicarboxylate ligands containing methyl-substituted thieno groups has been studied. These MOFs show potential for gas adsorption, sensing activities, and magnetic properties, highlighting their applicability in various technological domains (Wang et al., 2016).
Future Directions
The future directions for research on “methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate” and similar compounds could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
Mechanism of Action
Target of Action
The primary targets of “methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate” are currently unknown . The compound is used for proteomics research , which suggests it may interact with proteins or other biological molecules
Mode of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Result of Action
A structurally similar compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Properties
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-10(6-7-16-11)12(14)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRKHWITDNTYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
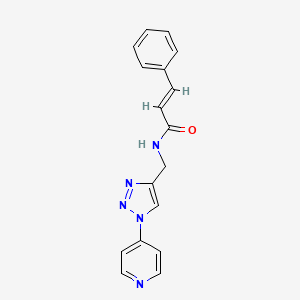
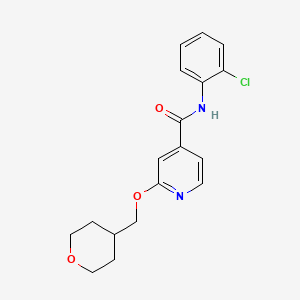
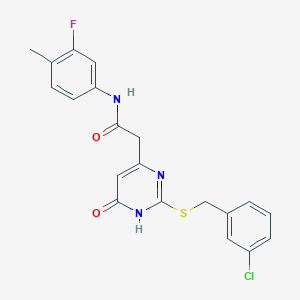
![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)
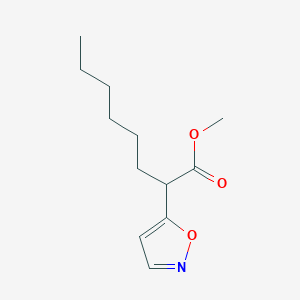
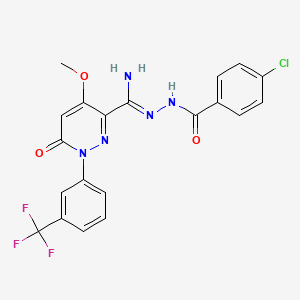
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

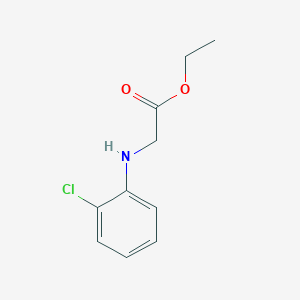
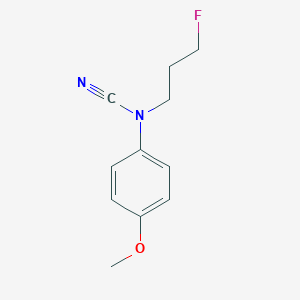
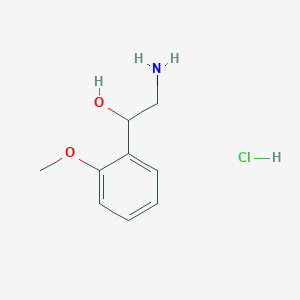
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
